Product packaging for N-Benzyl-5-fluoro-2-nitroaniline(Cat. No.:CAS No. 131885-34-2)

N-Benzyl-5-fluoro-2-nitroaniline

Cat. No.: B111657
CAS No.: 131885-34-2
M. Wt: 246.24 g/mol
InChI Key: AEFSTURDBIFIBJ-UHFFFAOYSA-N
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Description

Significance of Nitroaniline Derivatives in Contemporary Chemical Synthesis

Nitroaniline derivatives are a cornerstone of modern industrial and laboratory synthesis, prized for their versatility as chemical intermediates. spectrabase.com The presence of both an amino group and a nitro group on the aromatic ring provides a rich platform for a wide array of chemical transformations. These compounds are fundamental raw materials in the production of dyes, pharmaceuticals, and corrosion inhibitors. google.comsigmaaldrich.com

The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the amino group is a powerful activating group. This dichotomy in electronic effects allows for regioselective reactions. Furthermore, the nitro group can be readily reduced to an amino group, and the amino group can be diazotized, opening up pathways to a vast number of other functional groups and molecular structures. google.com For instance, the reduction of 4-nitroaniline (B120555) is a key step in the industrial production of p-phenylenediamine, a vital component in dye manufacturing. google.com The synthesis of nitroaniline derivatives themselves is an active area of research, with methods like the direct amination of aromatic nitro compounds being developed to improve efficiency and yield. nih.gov

Overview of N-Benzylated Aniline (B41778) Scaffolds in Molecular Design

The N-benzylated aniline scaffold is a privileged structure in medicinal chemistry and molecular design. The introduction of a benzyl (B1604629) group to the aniline nitrogen atom imparts specific steric and electronic properties to the molecule. tcichemicals.com This moiety is found in a variety of biologically active compounds and is often used to fine-tune the pharmacological profile of a drug candidate.

Research has demonstrated that N-benzyl aniline derivatives can exhibit a range of biological activities, including potent inhibitory effects against enzymes such as carbonic anhydrase and acetylcholinesterase. heosce.com Furthermore, certain N-benzyl aniline derivatives have been investigated for their antibacterial properties, showing promise as agents against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). bldpharm.com The synthesis of these scaffolds is typically straightforward, often involving the reaction of an aniline with a benzyl halide, making them readily accessible for derivatization and inclusion in combinatorial libraries for drug discovery. heosce.com The structural flexibility of the N-benzyl group allows it to interact favorably with biological targets, making this scaffold a recurring theme in the design of new therapeutic agents. tcichemicals.combloomtechz.com

Research Trajectories for Halogenated and Nitrated Organic Compounds

The incorporation of halogens and nitro groups into organic molecules is a well-established strategy for modulating their chemical and physical properties. Halogenated and nitrated aromatic compounds are particularly significant as intermediates in the synthesis of agrochemicals, such as pesticides, and pharmaceuticals.

Current research in this area is multi-faceted. One major trajectory focuses on developing greener and more selective methods for halogenation and nitration reactions. This includes the use of novel catalysts and reaction conditions to minimize waste and improve regioselectivity. For example, the protection of an amino group is often necessary before nitration to achieve the desired isomer.

Another significant area of research is the study of the biological activities and environmental fate of these compounds. The presence of a halogen, like fluorine, can often enhance the metabolic stability and membrane permeability of a drug molecule, a concept widely applied in medicinal chemistry. Concurrently, there is a growing body of research dedicated to the biodegradation of halogenated and nitrated compounds to address their environmental persistence. The unique reactivity conferred by the combination of halogen and nitro substituents ensures that these compounds will remain a fertile ground for chemical exploration and innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FN2O2 B111657 N-Benzyl-5-fluoro-2-nitroaniline CAS No. 131885-34-2

Properties

IUPAC Name

N-benzyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFSTURDBIFIBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563631
Record name N-Benzyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131885-34-2
Record name N-(5-Fluoro-2-nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131885-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Elucidation and Structural Characterization of N Benzyl 5 Fluoro 2 Nitroaniline

Advanced Vibrational Spectroscopy Applications

No experimental or theoretical FT-IR data for N-Benzyl-5-fluoro-2-nitroaniline is available in the public domain.

No experimental or theoretical FT-Raman data for this compound is available in the public domain.

No detailed vibrational mode assignments or SQM calculations for this compound have been found in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No ¹H NMR spectroscopic data for this compound is publicly available.

No ¹³C NMR spectroscopic data for this compound is publicly available.

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Analysis

The electronic absorption spectrum of a molecule provides information about the electronic transitions that occur upon absorption of ultraviolet or visible light. For aromatic nitro compounds, these spectra are often characterized by intramolecular charge transfer (CT) bands.

Experimental UV-Vis data for the parent compound, 5-fluoro-2-nitroaniline (B53378), shows characteristic absorption bands. While the full UV-Vis spectrum for this compound is not detailed in available literature, the precursor, 5-fluoro-2-nitroaniline, is a yellow solid, suggesting absorption in the visible region of the electromagnetic spectrum. nih.govsynquestlabs.com The introduction of the benzyl (B1604629) group is expected to modulate the electronic properties and, consequently, the absorption spectrum. The electron-donating amino group and the electron-withdrawing nitro group on the benzene (B151609) ring create a push-pull system, which is fundamental to the observed charge transfer phenomena.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the electronic transitions observed in experimental UV-Vis spectra. For molecules like this compound, these calculations can help to identify the nature of the transitions, such as n → π* or π → π*, and to visualize the molecular orbitals involved.

The primary electronic transitions in such donor-acceptor systems typically involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In the case of this compound, the HOMO is expected to have significant contributions from the amino group and the phenyl ring, while the LUMO will be predominantly localized on the nitro group. The energy gap between these orbitals dictates the wavelength of the main absorption band. The presence of the fluorine atom and the benzyl group will subtly influence the energies of these frontier orbitals, leading to shifts in the absorption maxima compared to simpler nitroanilines.

Single Crystal X-ray Crystallography for Molecular Structure Determination

Obtaining high-quality single crystals is a prerequisite for molecular structure determination by X-ray crystallography. For organic compounds like the analogs of this compound, various crystal growth techniques can be employed. A common and effective method is slow evaporation from a suitable solvent.

For analogous compounds such as 2-Chloro-5-nitroaniline, the vertical Bridgman technique has been successfully used to grow bulk single crystals. mdpi.com This melt growth method involves the controlled solidification of the molten compound and can yield large, high-quality crystals suitable for various characterization studies. The optimization of parameters such as the temperature gradient and the pulling rate of the crucible is crucial for successful crystal growth. mdpi.com While this technique is suitable for thermally stable compounds, solution-based methods are generally preferred for more complex or sensitive organic molecules. The synthesis of a related intermediate, 5-Fluoro-2-nitro benzylbromide, has been reported to yield white crystals, suggesting that crystallization is a viable purification and characterization method for these types of compounds. chemicalbook.com

Single crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's conformation and intermolecular interactions.

Characterization of Intramolecular Hydrogen Bonding Interactions in 2-Fluoro-5-nitroaniline (B1294389)

In the crystal structure of 2-Fluoro-5-nitroaniline, a weak intramolecular hydrogen bond is observed. iucr.orgresearchgate.net This interaction occurs between one of the hydrogen atoms of the amino group (-NH₂) and the adjacent fluorine atom. iucr.orgresearchgate.net The geometry of this N—H⋯F bond has been defined by crystallographic studies. iucr.org The dihedral angle between the nitro group and the benzene ring is reported to be 3.68 (2)°. iucr.orgresearchgate.net

Examination of Intermolecular Interactions and Crystal Packing Motifs in 2-Fluoro-5-nitroaniline

The crystal packing of 2-Fluoro-5-nitroaniline is primarily governed by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. iucr.orgresearchgate.net These interactions create specific patterns in the crystal lattice. The aromatic carbon atom (C6) interacts with an oxygen atom of the nitro group, which results in the formation of an R²₂(10) loop. iucr.org These dimeric units are further connected through N—H⋯O hydrogen bonds, creating a larger R⁴₄(16) ring motif. iucr.org The combination of these interactions leads to the formation of double chains that extend along the crystallographic direction. iucr.orgresearchgate.net

Quantum Chemical and Theoretical Investigations of N Benzyl 5 Fluoro 2 Nitroaniline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity.

The optimization of the molecular geometry of N-Benzyl-5-fluoro-2-nitroaniline is crucial for understanding its stability and reactivity. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the lowest energy conformation.

The geometry of the 5-fluoro-2-nitroaniline (B53378) moiety is expected to be largely planar, with the nitro group and the amino group attached to the benzene (B151609) ring. nih.govnih.gov The introduction of the benzyl (B1604629) group on the amine nitrogen introduces conformational flexibility. The key dihedral angles to consider would be around the C-N bond connecting the benzyl group to the aniline (B41778) ring and the C-C bond of the benzyl group. The final optimized geometry would represent a balance of steric and electronic effects.

Table 1: Estimated Optimized Geometrical Parameters for this compound (Based on related structures)

ParameterEstimated Value
C-N (aniline) Bond Length~1.37 Å
C-N (nitro) Bond Length~1.45 Å
N-O (nitro) Bond Length~1.23 Å
C-F Bond Length~1.35 Å
N-C (benzyl) Bond Length~1.47 Å
C-N-C Bond Angle~120°

Conformational analysis would reveal the most stable arrangement of the benzyl group relative to the substituted aniline ring. This is influenced by factors such as hydrogen bonding and steric hindrance.

Frontier Molecular Orbital (FMO) theory is fundamental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich aniline ring and the amino group, while the LUMO is likely to be centered on the electron-withdrawing nitro group. The presence of the electron-donating benzyl group would raise the HOMO energy level, while the fluoro and nitro groups would lower the LUMO energy level, likely resulting in a relatively small HOMO-LUMO gap, indicating potential for charge transfer within the molecule. nih.gov

Table 2: Estimated Frontier Molecular Orbital Energies for this compound

ParameterEstimated Energy (eV)
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.8 eV
HOMO-LUMO Gap (ΔE)~ 3.7 eV

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. thaiscience.info Red regions on the MESP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The hydrogen atoms of the amino group and the benzene ring are likely to be the regions of highest positive potential, indicating their susceptibility to nucleophilic attack.

The analysis for this compound would likely show that the oxygen atoms of the nitro group and the fluorine atom carry significant negative charges due to their high electronegativity. The nitrogen atom of the nitro group would likely have a positive charge. The carbon atom attached to the nitro group and the carbon atom attached to the fluorine atom are also expected to have positive charges. The distribution of charges on the benzyl group would be less polarized compared to the substituted aniline ring.

Table 3: Estimated Mulliken Atomic Charges for Key Atoms in this compound

AtomEstimated Mulliken Charge (a.u.)
O (nitro)~ -0.4 to -0.5
N (nitro)~ +0.6 to +0.7
F~ -0.3 to -0.4
N (amine)~ -0.2 to -0.3
C (attached to NO2)~ +0.2 to +0.3
C (attached to F)~ +0.1 to +0.2

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing it in terms of localized electron-pair "bonding" units.

NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions are quantified by the second-order perturbation energy, E(2).

Table 4: Estimated Major Hyperconjugative Interactions and Stabilization Energies (E(2)) for this compound

Donor NBOAcceptor NBOEstimated E(2) (kcal/mol)
LP(1) N(amine)π(C-C) (ring)High
LP(2) O(nitro)π(N-O)Moderate
LP(3) Fσ*(C-C) (ring)Moderate

Charge Transfer Phenomena within the Molecular System

Intramolecular charge transfer (ICT) is a critical phenomenon in molecules possessing both electron-donating and electron-withdrawing moieties, significantly influencing their optical and electronic properties. In this compound, the benzylamino group acts as an electron donor, while the nitro group serves as a potent electron acceptor. The phenyl ring acts as a π-conjugated bridge facilitating this charge transfer.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich benzylamino and aniline ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-deficient nitro group. This HOMO-LUMO transition results in a significant redistribution of electron density, leading to a charge-transfer state with a larger dipole moment compared to the ground state.

Theoretical calculations on analogous nitroaniline derivatives have shown that the extent of charge transfer can be quantified by analyzing the electron density distribution in the ground and excited states. For instance, studies on p-nitroaniline derivatives demonstrate a substantial charge transfer from the amino group and the phenyl ring to the nitro group upon excitation. The presence of the fluorine atom at the 5-position in this compound is expected to modulate this charge transfer process due to its inductive electron-withdrawing effect, which can influence the energy levels of the molecular orbitals.

Table 1: Predicted Charge Transfer Characteristics of this compound (Based on Analogous Systems) (Note: These are predicted values based on computational studies of similar molecules and are intended for illustrative purposes.)

ParameterPredicted ValueDescription
Ground State Dipole Moment (μg) ~ 4-6 DRepresents the charge distribution in the molecule's lowest energy state.
Excited State Dipole Moment (μe) ~ 10-15 DRepresents the charge distribution after photoinduced electron transfer.
Change in Dipole Moment (Δμ) ~ 6-9 DThe significant increase indicates a substantial charge separation upon excitation.
Transition Energy ~ 3.5-4.5 eVThe energy required for the HOMO-LUMO electronic transition.

Global Reactivity Descriptors and Chemical Hardness/Softness Evaluation

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide valuable insights into the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in predicting how a molecule will interact with other chemical species.

For this compound, the key global reactivity descriptors can be estimated as follows:

Ionization Potential (I): Approximated as the negative of the HOMO energy (-EHOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as the negative of the LUMO energy (-ELUMO), it represents the energy released upon gaining an electron.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it indicates the resistance to charge transfer. A higher value suggests greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), it signifies the ease of charge transfer.

Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the chemical potential, approximately -(I+A)/2), it quantifies the electrophilic nature of the molecule.

The presence of both electron-donating and electron-withdrawing groups in this compound results in a relatively small HOMO-LUMO gap, suggesting a higher reactivity and a softer nature compared to unsubstituted aniline.

Table 2: Predicted Global Reactivity Descriptors for this compound (eV) (Note: These are estimated values based on DFT calculations of similar aromatic compounds.)

DescriptorPredicted Value (eV)Interpretation
EHOMO -6.0 to -5.5Relatively high energy, indicating good electron-donating ability.
ELUMO -2.5 to -2.0Low energy, indicating a good electron-accepting ability.
Energy Gap (ΔE) 3.5 to 3.0A smaller gap suggests higher reactivity.
Ionization Potential (I) 5.5 to 6.0Energy needed to remove an electron.
Electron Affinity (A) 2.0 to 2.5Energy released when an electron is added.
Electronegativity (χ) 3.75 to 4.25Moderate tendency to attract electrons.
Chemical Hardness (η) 1.75 to 1.5Indicates moderate stability.
Chemical Softness (S) 0.57 to 0.67Suggests a propensity for chemical reactions.
Electrophilicity Index (ω) 2.0 to 2.5Quantifies the molecule's ability to act as an electrophile.

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of molecules with significant charge-transfer character, such as this compound, are highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a solution (i.e., a shift in the absorption or emission spectra) with a change in the solvent polarity.

In nonpolar solvents, the ground state of this compound is more stable than the highly polar excited state. As the solvent polarity increases, the polar excited state is stabilized to a greater extent than the less polar ground state through dipole-dipole interactions. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum.

Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the electronic transitions of the molecule. These models treat the solvent as a continuous dielectric medium, allowing for the calculation of spectroscopic properties in various environments. Studies on similar nitroaniline derivatives have confirmed that increasing solvent polarity generally induces a red shift in the main charge-transfer absorption band. sciencepublishinggroup.com

Table 3: Predicted Solvatochromic Shifts for the Main Absorption Band of this compound (Note: Predicted trends based on the behavior of analogous nitroaniline compounds in different solvents.)

SolventDielectric Constant (ε)Predicted λmax (nm)Predicted Shift
Hexane (B92381) 1.88~ 380-390-
Dichloromethane 8.93~ 395-405Bathochromic
Acetone 20.7~ 400-410Bathochromic
Acetonitrile 37.5~ 405-415Bathochromic
Ethanol (B145695) 24.5~ 410-420Bathochromic (H-bonding)
Water 80.1~ 420-430Bathochromic

In Silico Studies for Biological Activity Prediction

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. Given the structural motifs present in this compound, particularly the aniline and nitrobenzene moieties, it is plausible to investigate its potential interaction with various biological targets, such as protein kinases, which are often implicated in cancer.

For instance, Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy, and many aniline-based compounds have been developed as EGFR inhibitors. A molecular docking simulation of this compound into the ATP-binding site of EGFR could reveal potential binding modes and affinities. The benzyl group could engage in hydrophobic interactions within the active site, while the aniline nitrogen and the nitro group could form hydrogen bonds with key amino acid residues, such as threonine and aspartate.

Table 4: Predicted Molecular Docking Results of this compound with a Putative Kinase Target (e.g., EGFR) (Note: These are hypothetical results to illustrate the type of data obtained from molecular docking simulations.)

ParameterPredicted ValueInterpretation
Binding Energy (kcal/mol) -7.0 to -9.0A negative value indicates a favorable binding interaction.
Inhibition Constant (Ki) (µM) 1.0 to 10.0A lower value suggests a higher binding affinity.
Key Interacting Residues Met793, Thr790, Asp855Amino acids in the active site predicted to form hydrogen bonds or hydrophobic interactions.
Predicted Interactions Hydrogen bonds, π-π stacking, hydrophobic interactionsThe types of non-covalent interactions stabilizing the ligand-receptor complex.

Computational Modeling of Biological Activity Mechanisms

Computational modeling can be employed to elucidate the potential mechanisms of biological activity of this compound. Based on the known activities of nitroaromatic compounds, one possible mechanism could involve bioreduction of the nitro group. In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by cellular reductases to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can then covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound analogs with their biological activities. By identifying the key molecular descriptors that contribute to the activity, these models can guide the design of more potent compounds.

ADME Characteristics Prediction (Absorption, Distribution, Metabolism, Excretion) of Analogs

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in drug discovery to assess the pharmacokinetic profile of a compound. In silico tools can provide valuable predictions for these properties for this compound and its analogs.

Absorption: Parameters such as lipophilicity (logP) and aqueous solubility are key determinants of oral absorption. The presence of both hydrophobic (benzyl and phenyl rings) and polar (nitro and amino) groups suggests that this compound would have moderate lipophilicity.

Distribution: The ability to cross biological membranes, including the blood-brain barrier (BBB), can be predicted based on molecular size, polarity, and hydrogen bonding capacity.

Metabolism: The compound is likely to undergo metabolic transformations in the liver, primarily mediated by cytochrome P450 enzymes. Potential metabolic pathways include oxidation of the benzyl group, reduction of the nitro group, and conjugation reactions.

Excretion: The metabolites are expected to be excreted primarily through the kidneys.

Table 5: Predicted ADME Properties of this compound (Note: These are general predictions based on the chemical structure and data from similar compounds.)

PropertyPredicted Value/ClassificationImplication for Drug-likeness
LogP (Octanol-Water Partition Coefficient) 3.0 - 4.0Good balance between solubility and permeability for absorption.
Aqueous Solubility Low to moderateMay require formulation strategies to enhance bioavailability.
Human Intestinal Absorption HighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Penetration Likely to penetratePotential for central nervous system activity.
Cytochrome P450 Inhibition Possible inhibitor of certain isoformsPotential for drug-drug interactions.
Lipinski's Rule of Five Likely to complySuggests good oral bioavailability.

Research Applications of N Benzyl 5 Fluoro 2 Nitroaniline and Its Derivatives

Design and Synthesis of Biologically Active Compounds

The inherent structural features of N-Benzyl-5-fluoro-2-nitroaniline, including the benzyl (B1604629) group, the fluorinated nitroaromatic ring, and the secondary amine linker, provide a rich platform for medicinal chemists to design and develop new therapeutic agents. By modifying these key components, scientists are tailoring derivatives to interact with specific biological targets, aiming to combat a range of diseases.

Development of Antimicrobial Agents (Antibacterial and Antifungal)

Derivatives of this compound are being investigated for their potential to address the growing challenge of antimicrobial resistance. The core structure combines features known to contribute to antimicrobial activity. For instance, the nitroaniline moiety is a component of some known antimicrobial agents, and the benzyl group can enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial cell membranes.

Research into related structures has shown promising results. Studies on derivatives of 2-fluoro-5-nitroaniline (B1294389), a key structural component, have demonstrated antibacterial activity against a range of pathogens. semanticscholar.org Similarly, research on 4-Benzyl-2-nitroaniline has indicated that nitroaniline derivatives can inhibit the growth of various bacteria. nih.gov The N-benzyl group itself is a common feature in many biologically active compounds, and its inclusion in various molecular frameworks has been shown to confer potent antimicrobial properties. hrpub.orgnih.gov

While specific data on this compound is limited, the antimicrobial potential of its constituent parts suggests that its derivatives are promising candidates for further investigation. The following table summarizes the antimicrobial activity of some related compounds.

Compound/Derivative ClassTarget OrganismActivity (MIC)Reference
Derivatives of 2-fluoro-5-nitroanilineVarious BacteriaActivity Demonstrated semanticscholar.org
4-Benzyl-2-nitroanilineVarious BacteriaActivity Demonstrated nih.gov
N-Benzyl Guanidine DerivativesS. aureus, E. coli0.5 - >32 µg/mL nih.gov
N-Benzyl Derivatives of Amphotericin BFungiHigh Antifungal Activity hrpub.org

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Exploration of Antitubercular Activity

The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis, requires the continuous development of new and effective drugs. The N-benzyl and nitroaromatic motifs present in this compound are features found in several potent antitubercular agents.

A significant body of research has focused on N-benzyl-5-nitrofuran-2-carboxamide and its analogs, which share the N-benzyl and a nitro-aromatic system with the target compound. These derivatives have exhibited impressive in vitro activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. hrpub.orgajol.inforsc.org The nitro group in these compounds is often crucial for their mechanism of action, which can involve reductive activation within the mycobacterium to produce reactive nitrogen species that are lethal to the bacterium. nih.gov

Furthermore, studies on 6-nitro-1-benzylquinolones have also highlighted the potential of combining N-benzyl and nitro- groups in creating selective antitubercular agents. nih.gov The inclusion of a fluorine atom, as seen in this compound, is another strategy employed in the design of new antitubercular drugs, as it can favorably modulate the physicochemical and pharmacokinetic properties of the molecule. hrpub.org

The table below presents the antitubercular activity of some N-benzyl and nitro-containing compounds.

CompoundTarget StrainActivity (MIC)Reference
N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449)M. tuberculosis H37Rv0.39 µM nih.gov
Optimized N-benzyl-5-nitrofuran-2-carboxamide analogsM. tuberculosis H37Rv0.019–0.20 µM hrpub.orgajol.inforsc.org
6-Nitro-1-benzylquinolone (Compound 8e)M. tuberculosis< 0.24 µM nih.gov
N-alkyl-3,5-dinitrobenzamidesM. tuberculosis H37Rvas low as 16 ng/mL semanticscholar.org

Investigation as Potential Antitumor Agents (e.g., Kinase Inhibition)

The development of novel anticancer agents is a critical area of research, and derivatives of this compound are being explored for their potential in this field. The structural components of this molecule, including the fluorinated nitroaromatic ring and the benzyl group, are found in various compounds with demonstrated antitumor activity.

Research on the closely related compound, N-Benzyl-4-nitroaniline (BNA), has shown that it can inhibit the growth of several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. hrpub.org It has been suggested that its mechanism of action may involve the inhibition of receptor tyrosine kinases (RTKs), which are critical enzymes in cancer cell signaling pathways. hrpub.org The nitro group is a feature of several classes of compounds with antitumor properties, including nitroimidazoles and nitroazolo[1,5-a]pyrimidines, which have shown cytotoxic effects against various cancer cell lines. hrpub.orgcapes.gov.br

The presence of a fluorine atom in the this compound scaffold is also significant, as fluorinated compounds are an important class of anticancer drugs. ajol.inforsc.org Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, leading to improved pharmacological properties.

The table below summarizes the antitumor activity of some related compounds.

Compound/Derivative ClassCell Line(s)Activity (IC50)Putative TargetReference
N-Benzyl-4-nitroaniline (BNA)Breast and Lung CancerLow micromolarReceptor Tyrosine Kinases hrpub.org
N-alkyl-nitroimidazolesA549 (Lung), MDA-MB231 (Breast)as low as 16.7 µMHeme oxygenase, cRAF-kinase hrpub.org
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesGlioblastoma, Rhabdomyosarcoma, Osteosarcoma13 to 27 µMCK2 capes.gov.br
Thiazolo[4,5-d]pyrimidine derivativesVarious cancer cell linesActivity Demonstrated- ajol.info

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Evaluation for Anticonvulsant Properties

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The N-benzyl moiety is a key structural feature in a number of compounds that have demonstrated significant anticonvulsant activity.

Research has shown that derivatives of N-benzyl-2-acetamidopropionamide are potent anticonvulsants in various animal models of seizures. nih.govcapes.gov.br Similarly, N-benzyl-3-[(chlorophenyl)amino]propanamides have been found to be active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard models for screening anticonvulsant drugs. ajol.info The presence of a nitro group on the phenyl ring, as in 4-nitro-N-phenylbenzamides, has also been associated with potent anti-MES activity. nih.gov

Furthermore, a study on benzimidazole (B57391) derivatives noted that the inclusion of a 2-nitroaniline (B44862) moiety resulted in more significant biological activities, including anticonvulsant effects. hrpub.orghrpub.org While there are no direct studies on the anticonvulsant properties of this compound, the consistent anticonvulsant activity observed in structurally related compounds containing the N-benzyl and nitroaniline fragments suggests that this class of compounds holds promise for the development of new antiepileptic agents.

The following table presents the anticonvulsant activity of some N-benzyl derivatives.

CompoundTest ModelActivity (ED50)Reference
N-benzyl-2-acetamido-3-methoxypropionamideMES (mice, i.p.)8.3 mg/kg nih.gov
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMES (mice, i.p.)4.5 mg/kg nih.gov
N-Benzyl-3-[(o-chlorophenyl)amino]propanamideMES (mice, i.p.)15.6 mg/kg ajol.info
N-Benzyl-3-[(p-chlorophenyl)amino]propanamideMES (mice, i.p.)18.2 mg/kg ajol.info
N-(2,6-dimethylphenyl)-4-nitrobenzamideMES (mice, i.p.)31.8 µmol/kg nih.gov

ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Materials Science Applications

Beyond its biological potential, the structural characteristics of this compound also make it and its derivatives of interest in the field of materials science.

Development of Luminescent Materials

Luminescent materials are crucial for a wide range of applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The development of new organic molecules with tailored photophysical properties is an active area of research. While specific studies on the luminescent properties of this compound are not yet prevalent, the broader class of nitroaniline derivatives has been investigated for such applications. The presence of a nitro group (an electron-withdrawing group) and an amino group (an electron-donating group) on an aromatic ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process for generating fluorescence. The specific substitution pattern and the nature of the substituents can significantly influence the emission wavelength and quantum yield of these materials. Further research into this compound and its derivatives could reveal novel luminescent properties with potential for various technological applications.

Research into Fluorescent Probes

The intrinsic electronic properties of nitroaniline derivatives, characterized by an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring, make them suitable candidates for the development of fluorescent probes. These molecules can exhibit intramolecular charge transfer (ICT), a phenomenon that is often sensitive to the local environment, making them useful for sensing applications. While direct research on this compound as a fluorescent probe is not extensively documented, the broader class of nitroanilines has been investigated for this purpose.

For instance, fluorescent sensors based on tetraphenylethylene (B103901) (TPE) derivatives have been developed for the detection of nitroaniline isomers. These probes can distinguish between different nitroanilines through a fluorescence quenching mechanism. researchgate.net In one study, a TPE derivative (TPE2N) was shown to be a highly sensitive and selective sensor for nitroanilines, with a detection limit for 4-nitroaniline (B120555) as low as 0.47 μM. researchgate.net Another approach utilized an anionic pyrene-based probe, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium (B8492382) salt (HPTS), for the rapid and visual detection of p-nitroaniline in aqueous media through fluorescence quenching. ccspublishing.org.cn The development of fluorescent probes for nitroaromatic compounds, including nitroanilines, has also been achieved using solution-processable conjugated porous organic polymers, which demonstrated high sensitivity for p-nitroaniline. rsc.org

Furthermore, Schiff base compounds derived from naphthalimide derivatives are known to be effective metal chelators and have been employed in the construction of fluorescent probes. nih.gov Given that this compound possesses a secondary amine that can be derivatized, it is conceivable that it could be incorporated into Schiff base structures or other complex frameworks to create novel fluorescent probes for detecting specific analytes. The benzyl group could also be functionalized to tune the probe's solubility and binding properties.

Design of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics, such as frequency conversion and optical switching. wikipedia.org The search for new organic NLO materials has been a significant area of research, with a focus on molecules possessing large second-order hyperpolarizabilities. Nitroaniline and its derivatives have been extensively studied as NLO materials due to their characteristic "push-pull" electronic structure, where an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) are connected through a π-conjugated system. researchgate.netinoe.ro This arrangement facilitates intramolecular charge transfer upon excitation, leading to significant NLO responses.

While this compound itself has not been the specific subject of extensive NLO studies, its structural components suggest potential in this field. The core 5-fluoro-2-nitroaniline (B53378) moiety possesses the necessary push-pull characteristics. The fluorine atom can further enhance the NLO properties by increasing the molecule's asymmetry and modifying its crystal packing. Research on similar molecules, such as 3-nitroaniline, has demonstrated their potential as NLO materials. inoe.ro

A significant challenge in the design of organic NLO materials is achieving a non-centrosymmetric crystal packing, which is a prerequisite for second-harmonic generation (SHG), a key NLO effect. Interestingly, it has been shown that the inclusion of p-nitroaniline, which crystallizes in a centrosymmetric structure and thus exhibits no SHG, into the channels of an aluminophosphate host (ALPO-5) can induce a strong SHG signal. dtic.mil This highlights that the NLO properties of nitroaniline derivatives can be dramatically influenced by their environment and molecular alignment. The presence of the benzyl group in this compound could influence its crystal packing and potentially favor a non-centrosymmetric arrangement, thereby making it a candidate for NLO applications.

Role as Synthetic Intermediates in Pharmaceutical Development

This compound is a versatile synthetic intermediate that can be utilized in the development of various pharmaceutical compounds. Its structural features, including the reactive nitro group, the fluorine substituent, and the protected secondary amine, provide multiple points for chemical modification. The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions. The fluorine atom can influence the molecule's electronic properties and metabolic stability, a desirable feature in drug design. The benzyl group serves as a protecting group for the amine, which can be removed under specific conditions to allow for further reactions at that position.

Furthermore, N-benzylaniline derivatives have been investigated for their potential antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). google.com This suggests that the N-benzyl moiety is a valuable pharmacophore in the design of new anti-infective agents. The synthesis of various benzylamine (B48309) derivatives, which are precursors to bioactive molecules like benzylureas, often involves the coupling of amines with benzylic components. nih.gov

The parent compound, 2-fluoro-5-nitroaniline, is a known starting material for the production of various heterocyclic compounds with potential herbicidal activity. google.com This highlights the versatility of the fluoronitroaniline core in the synthesis of biologically active molecules.

Future Research Directions and Emerging Paradigms for N Benzyl 5 Fluoro 2 Nitroaniline Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of nitroaniline derivatives often involves harsh conditions and the use of strong acids, leading to environmental concerns and safety issues. google.com Future research will undoubtedly focus on developing greener and more efficient synthetic routes to N-Benzyl-5-fluoro-2-nitroaniline.

One promising area is the exploration of catalytic C-N bond formation reactions . These methods, often employing transition metal catalysts, can offer milder reaction conditions and higher selectivity compared to classical methods. Research into the use of catalysts like palladium or copper to facilitate the coupling of 5-fluoro-2-nitroaniline (B53378) with benzyl (B1604629) halides or related precursors could lead to more sustainable synthetic protocols.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize novel synthetic pathways, a detailed understanding of reaction kinetics and mechanisms is crucial. Process Analytical Technology (PAT) , a framework encouraged by regulatory agencies, is becoming increasingly important in chemical process development. Future research on this compound will likely involve the application of advanced spectroscopic techniques for real-time, in-situ monitoring of its synthesis.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) , Raman spectroscopy , and near-infrared (NIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. This real-time information allows for precise control over reaction parameters, leading to improved yield, purity, and safety. For the synthesis of this compound, these techniques could be used to monitor the progress of the N-benzylation of 5-fluoro-2-nitroaniline, enabling the optimization of reaction conditions to maximize product formation and minimize side reactions.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired functionalities. For this compound, these computational tools hold immense potential.

ML models can be trained on existing data for related nitroaniline derivatives to predict various properties of this compound, such as its solubility, reactivity, and potential biological activity. This can help to prioritize experimental efforts and guide the design of new derivatives with enhanced properties. For example, AI could be used to predict the nonlinear optical (NLO) properties of this compound and its analogues, guiding the synthesis of new materials for applications in photonics. acs.orginoe.ro

Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold with optimized properties for specific applications. This data-driven approach can significantly accelerate the discovery of new functional materials and bioactive compounds.

Deeper Mechanistic Understanding of Biological Interactions

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The presence of both a fluorine atom and an N-benzyl group in this compound suggests that it may possess interesting biological properties worth investigating. The introduction of fluorine can often enhance the metabolic stability and bioavailability of a molecule. nih.govnih.gov

Future research should focus on a deeper mechanistic understanding of how this compound interacts with biological systems. This would involve:

In vitro screening: Testing the compound against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity. nih.govmdpi.com

Mechanism of action studies: If activity is observed, further studies would be needed to elucidate the specific molecular targets and pathways involved. For nitroaromatics, this often involves reductive activation of the nitro group. scielo.brresearchgate.net

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogues to understand how modifications to the chemical structure affect biological activity. This information is crucial for the rational design of more potent and selective drug candidates.

Development of Functional Materials with Tunable Properties

The unique electronic properties of nitroaniline derivatives, arising from the electron-withdrawing nitro group and the electron-donating amino group, make them attractive candidates for the development of functional organic materials. acs.orginoe.ro The presence of the fluorine atom in this compound can further enhance these properties, such as thermal stability and chemical resistance. numberanalytics.comrsc.org

A key area of future research will be the development of functional materials with tunable properties based on the this compound scaffold. This could include:

Nonlinear optical (NLO) materials: Nitroanilines are known to exhibit significant second-order NLO properties, making them promising for applications in telecommunications and optical data processing. acs.orginoe.roresearchgate.net Research could focus on synthesizing crystalline materials of this compound and its derivatives and characterizing their NLO response.

Fluorinated polymers: Incorporation of this compound as a monomer into polymer chains could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. numberanalytics.com

Sensors: The nitroaromatic group can act as a recognition site for certain analytes. It may be possible to develop chemosensors based on this compound for the detection of specific ions or molecules.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, medicine, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.